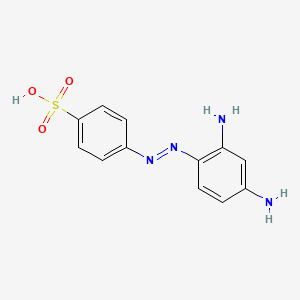

1,3-Diamino-4-(p-sulfophenylazo)benzene

Description

Structure

3D Structure

Properties

CAS No. |

17895-41-9 |

|---|---|

Molecular Formula |

C12H12N4O3S |

Molecular Weight |

292.32 g/mol |

IUPAC Name |

4-[(2,4-diaminophenyl)diazenyl]benzenesulfonic acid |

InChI |

InChI=1S/C12H12N4O3S/c13-8-1-6-12(11(14)7-8)16-15-9-2-4-10(5-3-9)20(17,18)19/h1-7H,13-14H2,(H,17,18,19) |

InChI Key |

RRUBTTPZXBJXOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Classical Azo Coupling Reactions for Substituted Benzene (B151609) Systems

The most traditional and widely utilized method for synthesizing azo dyes, including 1,3-Diamino-4-(p-sulfophenylazo)benzene, is the azo coupling reaction. This electrophilic aromatic substitution reaction involves two main steps: the diazotization of a primary aromatic amine and the subsequent coupling with an electron-rich aromatic compound. chemistai.orgunb.ca

The synthesis of the target compound begins with the diazotization of sulfanilic acid. In this process, the amino group on sulfanilic acid is converted into a diazonium salt. researchgate.net This reaction is typically carried out in a cold acidic solution with sodium nitrite (B80452) to generate nitrous acid in situ. chemistai.org The low temperature, usually between 0-5°C, is crucial to prevent the highly reactive and unstable diazonium salt from decomposing. chemistai.org

The reaction mechanism involves the following key steps:

Formation of nitrous acid from sodium nitrite and a strong acid (e.g., HCl). chemistai.org

The amino group of sulfanilic acid attacks the electrophilic nitrous acid.

A series of proton transfers and the elimination of a water molecule lead to the formation of the benzenediazonium-4-sulfonate zwitterion.

Once the diazonium salt of sulfanilic acid is formed, it acts as an electrophile in the coupling step. The coupling partner for producing 1,3-Diamino-4-(p-sulfophenylazo)benzene is a 1,3-diaminobenzene (m-phenylenediamine) derivative. The two amino groups on the m-phenylenediamine (B132917) ring are strongly activating, electron-donating groups, which direct the electrophilic attack of the diazonium ion to the positions ortho and para to them. researchgate.net The coupling typically occurs at the position para to one amino group and ortho to the other, which is the most sterically accessible and electronically favorable site. The reaction is pH-dependent and requires specific conditions to ensure the desired product is formed. chemistai.org

| Reactant | Role | Key Reaction Conditions |

| Sulfanilic Acid | Aromatic amine precursor | Dissolved in a basic solution (e.g., sodium carbonate) before diazotization. researchgate.net |

| Sodium Nitrite | Diazotizing agent | Reacts with strong acid to form nitrous acid in situ. chemistai.org |

| Hydrochloric Acid | Acid catalyst | Provides the acidic medium for diazotization. chemistai.org |

| 1,3-Diaminobenzene | Coupling component | Electron-rich substrate for electrophilic aromatic substitution. |

| Temperature | Control parameter | Maintained at 0-5°C to ensure the stability of the diazonium salt. chemistai.org |

Novel Catalytic Approaches to Diaminobenzene Building Blocks

The efficiency, selectivity, and environmental impact of chemical syntheses are critical considerations. Researchers have developed novel catalytic methods to produce diaminobenzene derivatives, which are key precursors. These methods offer advantages over traditional synthetic routes.

One innovative approach involves the use of a cuprous dimethyl sulfide (B99878) coordination compound (CuX·SMe₂, where X is Br or Cl) as a catalyst for synthesizing 1,3-diaminobenzene derivatives. google.com This method starts from m-phenylenediamine and proceeds through amidation, a C-N bond coupling reaction, and hydrolysis to yield the target product. google.com This catalytic system demonstrates high efficiency, leading to increased product conversion rates and selectivity with short reaction times. google.com The total yield of this multi-step reaction can exceed 90%, and the resulting product has high purity (over 98%) after simple purification steps, making it suitable for industrial-scale production. google.com

Another area of development is the use of bimetallic nanoparticles as catalysts. For instance, supported gold-palladium (Au–Pd) bimetallic nanoparticles have been shown to be effective in the synthesis of diarylamines through acceptorless dehydrogenative aromatization. rsc.org While not a direct synthesis of diaminobenzene, this technology represents a modern catalytic approach to forming C-N bonds and aromatic amine structures. The synergy between gold and palladium enhances the catalytic performance beyond that of the individual metals. rsc.org Such catalytic systems could potentially be adapted for the synthesis of substituted diaminobenzenes.

| Catalytic System | Precursors | Key Advantages | Reported Yield |

| CuBr·SMe₂ | m-Phenylenediamine | High efficiency, high selectivity, short reaction time, high purity. google.com | >90% google.com |

| Au–Pd/TiO₂ | Cyclohexylamines | Versatile for diarylamine synthesis, acceptorless dehydrogenation. rsc.org | N/A for diaminobenzene |

| 1,3-Diamine Derivatives | Ketones, Aldehydes | Asymmetric catalysis, high enantioselectivity. nih.gov | N/A for diaminobenzene |

Electrochemical Routes for Substituted Diaminobenzene Synthesis

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods by minimizing the use of reagents and oxidants. rsc.org The application of electrochemistry to synthesize substituted diaminobenzene precursors is an area of active research.

One potential electrochemical route is the reduction of dinitrobenzene derivatives. The two nitro groups on a benzene ring can be electrochemically reduced to amino groups. This process typically involves a series of electron and proton transfer steps at the cathode surface. By controlling the electrode potential and the reaction medium, it is possible to achieve high selectivity for the formation of diaminobenzene.

Furthermore, electrochemical methods can be used for C-H amination, directly introducing amino groups onto an aromatic ring. Studies on the anodic oxidation of 1,4-diaminobenzene have provided insights into the electrochemical behavior of these compounds, which is fundamental for developing synthetic protocols. rsc.org While this study focuses on 1,4-diaminobenzene, the principles can be extended to the synthesis of 1,3-diaminobenzene derivatives. Electrochemical synthesis can also be applied to create complex molecules; for example, 1,2,4,5-tetrasubstituted imidazoles have been synthesized from enamines and benzylamines using an electrochemical approach, demonstrating the power of this technique in forming C-N bonds. rsc.org The functionalization of diaminobenzene derivatives with various protecting groups has also been studied electrochemically, indicating that these building blocks are stable and reactive under electrochemical conditions. researchgate.net

| Electrochemical Method | Starting Material Type | Potential Product | Key Principle |

| Cathodic Reduction | Dinitroaromatics | Diaminoaromatics | Stepwise reduction of nitro groups to amino groups. |

| Anodic Oxidation / C-H Amination | Aromatic Hydrocarbons | Substituted Amines | Direct functionalization of C-H bonds to C-N bonds. rsc.org |

| Anodic Oxidation | Diaminobenzenes | Polymer films or quinone di-imines | Formation of reactive intermediates for further synthesis. rsc.org |

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FT-IR) Analysis of Characteristic Bands

The FT-IR spectrum of 1,3-Diamino-4-(p-sulfophenylazo)benzene is expected to exhibit a series of characteristic absorption bands corresponding to its various functional groups. Based on studies of related azo dyes and their precursors, the following table summarizes the anticipated key vibrational frequencies. bas.bgscienceworldjournal.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3400 - 3309 |

| Aromatic (C-H) | Stretching | ~3000 - 3100 |

| Azo (-N=N-) | Stretching | 1555 - 1504 |

| Aromatic (C=C) | Ring Stretching | 1601 - 1484 |

| Azo (C-N) | Stretching | ~1273 |

| Sulfonyl (S=O) | Asymmetric & Symmetric Stretching | 1141 - 1010 |

| C-H Aromatic | Out-of-plane Bending | 879 |

The N-H stretching vibrations of the primary amino groups are typically observed as strong, broad bands in the high-frequency region. The azo group's stretching vibration, a key characteristic of this class of compounds, gives rise to a band in the 1555-1504 cm⁻¹ region. bas.bg The aromatic C=C ring stretching vibrations appear in the 1600-1400 cm⁻¹ range. Furthermore, the presence of the sulfonyl group is confirmed by strong absorption bands corresponding to the S=O stretching vibrations. scienceworldjournal.org

Raman Spectroscopy for Aromatic and Functional Group Identification

Raman spectroscopy serves as a complementary technique to FT-IR for identifying the aromatic and functional groups in 1,3-Diamino-4-(p-sulfophenylazo)benzene. Theoretical studies on para-substituted azobenzene (B91143) derivatives suggest that the molecule would exhibit strong Raman signals in the fingerprint region. researchgate.net

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring Vibrations | ~1430 |

| Azo (-N=N-) Group Vibration | ~1390 |

| Aromatic Ring Vibrations | ~1190 |

| Aromatic Ring Vibrations | ~1130 |

These intense bands are characteristic of the coupled vibrations of the azo linkage and the phenyl rings, making Raman spectroscopy a valuable tool for confirming the presence of the azobenzene core structure. researchgate.net

Electronic Spectroscopy and Chromophore Analysis

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption, provides insights into the electronic transitions within the molecule's chromophore system, which is responsible for its color.

Ultraviolet-Visible (UV-Vis) Absorption Properties and Electronic Transitions

The color of 1,3-Diamino-4-(p-sulfophenylazo)benzene arises from its extended conjugated system, which includes the two aromatic rings and the azo bridge. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule absorbs light in the visible region of the electromagnetic spectrum.

The UV-Vis spectrum of azo dyes is typically characterized by two main absorption bands:

A high-energy band in the UV region: This band is attributed to the π → π* electronic transitions within the aromatic rings.

A lower-energy band in the visible region: This band is responsible for the dye's color and is assigned to the n → π* transition of the lone pair of electrons on the nitrogen atoms of the azo group.

For a related azo dye synthesized from 4-aminobenzenesulfonic acid, a maximum absorption wavelength (λmax) was observed at 300 nm. journalijar.com The exact λmax for 1,3-Diamino-4-(p-sulfophenylazo)benzene will be influenced by the presence of the amino groups on the second phenyl ring, which act as auxochromes and can cause a bathochromic (red) shift of the absorption maximum.

| Electronic Transition | Typical Wavelength Range | Associated Molecular Feature |

| π → π | UV Region | Aromatic Rings |

| n → π | Visible Region | Azo Group (-N=N-) |

Halochromic Behavior in Aqueous Media (relevant to related azo dyes)

Azo dyes are known to exhibit halochromism, which is a change in color in response to a change in pH. This phenomenon is attributed to structural changes in the dye molecule upon protonation or deprotonation. In acidic solutions, the nitrogen atoms of the azo group can be protonated, leading to a disruption of the conjugated system and a hypsochromic (blue) shift in the absorption maximum. Conversely, in basic solutions, deprotonation of the amino or sulfonic acid groups can occur, potentially leading to a bathochromic shift. This pH-dependent color change is a characteristic feature of many azo dyes and is often associated with azo-hydrazone tautomerism.

Nuclear Magnetic Resonance (NMR) Studies for Atom Connectivity and Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms within a molecule. By analyzing the chemical shifts and coupling patterns of the hydrogen (¹H) and carbon (¹³C) nuclei, the structure of 1,3-Diamino-4-(p-sulfophenylazo)benzene can be confirmed. Based on the NMR data of its constituent parts, 1,3-phenylenediamine and 4-aminobenzenesulfonic acid, the following ¹H NMR chemical shifts can be anticipated.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Rationale |

| Protons on the diaminobenzene ring | 6.5 - 7.1 | Protons on the phenylenediamine moiety are expected in this range. chemicalbook.com |

| Protons on the sulfophenyl ring | 6.8 - 7.6 | Protons on the benzenesulfonic acid ring are expected in this range. chemicalbook.com |

| Amino (N-H) protons | Variable | Chemical shift is dependent on solvent and concentration. |

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns. For 1,3-Diamino-4-(p-sulfophenylazo)benzene, mass spectrometry confirms its molecular identity and provides insights into the stability of its various chemical bonds.

The molecular formula of 1,3-Diamino-4-(p-sulfophenylazo)benzene is C₁₂H₁₂N₄O₃S. nih.gov This composition gives it a computed molecular weight of approximately 292.32 g/mol . nih.gov In a mass spectrum, the unfragmented molecule would appear as a molecular ion peak ([M]⁺) corresponding to this mass.

Key fragmentation processes would likely involve:

Cleavage of the Azo Bond: The bond between the two nitrogen atoms or the carbon-nitrogen bonds connecting the azo group to the phenyl rings are susceptible to cleavage. This would split the molecule into fragments corresponding to the substituted aniline (B41778) and benzenesulfonic acid moieties.

Fragmentation of the Benzene (B151609) Rings: The phenyl rings themselves can break apart, typically after initial fragmentation. A common fragment indicative of a benzene ring is the phenyl cation [C₆H₅]⁺ at an m/z of 77. docbrown.info

Loss of Substituents: Smaller fragments can be lost from the molecular ion or larger fragments. This can include the loss of the sulfonic acid group or parts of it (e.g., SO₂, SO₃), and the amino groups.

A table of potential fragments and their corresponding mass-to-charge ratios (m/z) is presented below.

| Plausible Fragment Ion | Chemical Formula | Calculated m/z | Origin of Fragment |

|---|---|---|---|

| [M]⁺ (Molecular Ion) | [C₁₂H₁₂N₄O₃S]⁺ | 292.06 | Parent Molecule |

| [C₆H₇N₂]⁺ | [C₆H₇N₂]⁺ | 107.06 | Cleavage of C-N bond (diaminophenyl fragment) |

| [C₆H₄SO₃H]⁺ | [C₆H₄SO₃H]⁺ | 156.00 | Cleavage of C-N bond (sulfophenyl fragment) |

| [C₆H₅N₂]⁺ | [C₆H₅N₂]⁺ | 105.05 | Phenyl diazonium ion |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77.04 | Loss of N₂ from phenyl diazonium ion |

| [SO₃]⁺ | [SO₃]⁺ | 79.96 | Fragment from sulfonic acid group |

Microscopic Techniques for Morphological Characterization (e.g., Scanning Electron Microscopy for related polymers)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. pressbooks.pub While SEM is typically used for solid materials, its application is particularly relevant in characterizing polymers that might incorporate 1,3-Diamino-4-(p-sulfophenylazo)benzene either as a monomer in a polymerization reaction or as a dye additive in a polymer matrix. azom.com The morphology of such polymers significantly influences their physical and performance properties. researchgate.net

SEM analysis of a polymer containing this azo compound would involve scanning the sample's surface with a focused beam of electrons. The interactions between the electrons and the atoms in the sample produce various signals that are collected to form an image. dtu.dk This can reveal detailed information about the polymer's surface features, texture, and structural organization.

For polymers related to 1,3-Diamino-4-(p-sulfophenylazo)benzene, SEM could be employed to investigate several key morphological aspects:

Surface Topography: SEM can reveal the smoothness, roughness, and any surface defects like cracks or pores on the polymer film or fiber. pressbooks.pub

Phase Morphology: In polymer blends where the azo dye might be mixed with another polymer, SEM can distinguish between different phases. It helps to determine if the components are well-mixed (homogeneous) or if they separate into distinct domains (heterophasic), providing insight into their compatibility. azom.com

Dispersion of Additives: If the compound is used as a dye or filler, SEM can be used to assess how uniformly it is distributed within the polymer matrix. Agglomerations or poor dispersion can affect the material's optical and mechanical properties. azom.com

Porosity and Pore Structure: For microporous polymers synthesized using this compound, SEM is invaluable for characterizing the size, shape, and distribution of pores, which is crucial for applications in areas like filtration or catalysis. rsc.org

The table below summarizes the morphological features that could be characterized using SEM for a hypothetical polymer incorporating the target compound.

| Morphological Feature | Information Gained from SEM Analysis | Relevance to Polymer Properties |

|---|---|---|

| Surface Texture | Provides high-resolution images of surface smoothness, roughness, and patterns. | Affects optical properties (e.g., gloss), feel, and adhesion. |

| Phase Separation | Visualizes the size and distribution of distinct polymer phases in a blend. azom.com | Indicates miscibility and impacts mechanical strength and thermal stability. |

| Particle/Dye Distribution | Shows the dispersion of the azo dye within the polymer matrix. azom.com | Crucial for color uniformity and preventing defects. |

| Fracture Surface | Examines the surface created after breaking the material. | Reveals failure mechanisms (e.g., brittle vs. ductile fracture). pressbooks.pub |

Chemical Transformations and Reaction Pathways

Reductive Degradation of the Azo Linkage

The most significant transformation pathway for azo dyes under anaerobic or microaerophilic conditions is the reductive cleavage of the azo bond. This process is responsible for the decolorization of the dye and results in the formation of corresponding aromatic amines.

The reductive breakdown of 1,3-Diamino-4-(p-sulfophenylazo)benzene is primarily mediated by microbial enzymatic systems. A diverse range of bacteria, particularly those found in anaerobic environments like intestinal tracts and sediments, possess the ability to decolorize azo dyes. nih.govnih.gov These microorganisms utilize the azo compound as an electron acceptor in their metabolic processes.

The key enzymes responsible for this transformation are known as azoreductases. nih.govresearchgate.net These are typically flavin-dependent enzymes that catalyze the transfer of reducing equivalents (such as from NADH or NADPH) to the azo linkage, causing its cleavage. nih.govresearchgate.net The reaction is a two-step process involving the transfer of four electrons, which breaks the -N=N- bond and protonates the resulting nitrogen atoms to form two separate amine molecules. Several anaerobic bacteria, including those from the genera Clostridium and Eubacterium, are known to produce these enzymes constitutively. nih.gov While the final reduction can be a chemical redox reaction, it is dependent on redox mediators that require electrons from cytoplasmic reducing enzymes. researchgate.net

Table 1: Key Enzymes in Azo Dye Reduction

| Enzyme Family | Cofactor | Typical Microbial Source | Mechanism |

|---|---|---|---|

| Azoreductases | Flavin (FMN, FAD) | Clostridium, Eubacterium, Pseudomonas, Bacillus | Transfer of reducing equivalents (e.g., from NADH) to the azo bond, leading to cleavage. nih.govresearchgate.net |

The symmetric cleavage of the azo linkage in 1,3-Diamino-4-(p-sulfophenylazo)benzene yields two primary aromatic amine products. This biotransformation is a critical concern because the resulting amines can be more toxic and carcinogenic than the parent dye molecule. nih.gov

The reductive degradation of one mole of 1,3-Diamino-4-(p-sulfophenylazo)benzene results in the formation of:

1,2,4-Triaminobenzene

Sulfanilic acid (4-aminobenzenesulfonic acid)

Sulfanilic acid is a widely used industrial chemical that is also found in landfill leachates as a product of azo dye reduction. wikipedia.org The formation of these specific aromatic amines from the parent dye is a direct consequence of the cleavage of the azo bond, which breaks the molecule into its constituent precursor amines. The toxicity of many azo dyes is often attributed to this metabolic activation by microbial azoreductases into potentially harmful aromatic amines. nih.gov

Table 2: Products of Reductive Degradation

| Parent Compound | Degradation Pathway | Product 1 | Product 2 |

|---|

Oxidative Degradation Processes

In aerobic environments, particularly in the presence of light or strong oxidizing agents, 1,3-Diamino-4-(p-sulfophenylazo)benzene can undergo oxidative degradation. These processes, often employed in wastewater treatment, aim to mineralize the dye into simpler, non-toxic compounds.

Exposure to ultraviolet (UV) radiation can induce the photodegradation of azo dyes. This process involves the absorption of photons by the dye molecule, leading to an excited state that is more susceptible to chemical reaction. The oxidative photodegradation mechanism often involves highly reactive oxygen species (ROS), such as singlet oxygen and radical species, which attack and break down the chromophoric azo linkage and the aromatic rings. researchgate.net

The efficiency of photodegradation can be significantly enhanced by using semiconductor photocatalysts, such as titanium dioxide (TiO₂) and doped nanoparticles. mdpi.comepa.gov When a photocatalyst like TiO₂ is irradiated with UV light of sufficient energy, it generates electron-hole pairs. These charge carriers migrate to the catalyst surface and react with adsorbed water and oxygen molecules to produce potent oxidizing agents, primarily hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). mdpi.com

These radicals are highly reactive and non-selective, enabling them to attack the 1,3-Diamino-4-(p-sulfophenylazo)benzene molecule. This leads to the rapid destruction of the chromophore and subsequent degradation of the aromatic intermediates. epa.gov The addition of dopants like copper (Cu) or iron (Fe) to TiO₂ can reduce the catalyst's band gap, allowing it to be activated by visible light and further enhancing its photocatalytic performance. mdpi.com

Table 3: Common Photocatalysts and their Role

| Photocatalyst | Active Species Generated | Mechanism of Action |

|---|---|---|

| Titanium Dioxide (TiO₂) | Hydroxyl radicals (•OH), Superoxide radicals (•O₂⁻) | Upon UV irradiation, generates electron-hole pairs that produce ROS, leading to oxidative degradation of the dye. epa.gov |

| Silver-doped Zinc Oxide (Ag-ZnO) | Hydroxyl radicals (•OH), Superoxide radicals (•O₂⁻) | Silver doping enhances charge separation and the generation of ROS, improving photocatalytic efficiency. |

The oxidative breakdown of 1,3-Diamino-4-(p-sulfophenylazo)benzene is a complex process involving multiple steps and intermediates. The initial attack by hydroxyl radicals typically leads to the hydroxylation of the benzene (B151609) rings and cleavage of the azo bond. mdpi.com

Further oxidation results in the opening of the aromatic rings, forming various organic intermediates, including aromatic and aliphatic carboxylic acids. epa.govmdpi.com These smaller organic fragments are subsequently oxidized over time, ideally leading to complete mineralization. The final products of this total oxidation process are inorganic substances:

Carbon dioxide (CO₂)

Water (H₂O)

Sulfate ions (SO₄²⁻) from the sulfonate group

Nitrate (B79036) (NO₃⁻) and ammonium (B1175870) (NH₄⁺) ions from the amine and azo groups epa.gov

The identification of these fragments confirms that photocatalysis can effectively break down the complex structure of the parent dye into simple, environmentally benign components. epa.gov

Ozonation and Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. These methods are particularly effective for treating complex, recalcitrant molecules like the azo dye 1,3-Diamino-4-(p-sulfophenylazo)benzene, which are often resistant to conventional treatment methods. AOPs are characterized by the in-situ generation of highly reactive and non-selective chemical oxidants, most notably the hydroxyl radical (•OH). Ozone-based AOPs have demonstrated significant efficacy in breaking down stubborn pollutants. researchgate.net The degradation mechanisms can involve direct oxidation by ozone or indirect reactions with hydroxyl radicals. researchgate.net

The application of ozonation and other AOPs to azo dye-containing wastewater primarily targets two objectives: decolorization and mineralization. Decolorization involves the cleavage of the chromophoric groups in the dye molecule, while mineralization refers to the complete conversion of the organic compound into carbon dioxide, water, and inorganic ions.

Decolorization: The color of 1,3-Diamino-4-(p-sulfophenylazo)benzene is attributed to the azo bond (-N=N-) conjugated with the aromatic rings. Ozonation rapidly cleaves this bond, leading to a swift loss of color. Studies on various azo dyes have shown that ozonation is highly efficient for decolorization. For instance, in a study involving Acid Red 14, Direct Red 28, and Reactive Black 5, color removal of 93%, 92%, and 94%, respectively, was achieved after 25 minutes of ozonation. epa.gov The reaction of ozone with aromatic amines, which are components of the target molecule, is also very rapid. researchgate.net

Mineralization: Mineralization is a more complex and typically slower process than decolorization. It involves the progressive oxidation of the aromatic intermediates formed after the initial cleavage of the azo bond. These intermediates, such as sulfonated and aminated aromatic compounds, are subsequently oxidized, leading to the opening of the aromatic rings and the formation of short-chain carboxylic acids, and eventually, complete mineralization. The efficiency of mineralization is often monitored by measuring the reduction in Total Organic Carbon (TOC). Research on the ozonation of aromatic amines indicates that complete destruction of the parent compound is achieved with a 4 to 6 molar ratio of ozone to amine. researchgate.net However, this does not equate to complete mineralization, as a significant portion of the organic carbon may still be present as intermediate products. For example, studies on azo dyes like Acid Red 14 have shown a maximum Chemical Oxygen Demand (COD) reduction of 75% via ozonation, indicating partial rather than complete mineralization. epa.gov

The table below summarizes the efficiency of ozonation for the degradation of various azo dyes, providing an insight into the expected performance for 1,3-Diamino-4-(p-sulfophenylazo)benzene.

| Azo Dye | Ozonation Time (min) | Decolorization Efficiency (%) | COD Reduction (%) | Reference |

|---|---|---|---|---|

| Acid Red 14 | 25 | 93 | 75 | epa.gov |

| Direct Red 28 (Congo Red) | 25 | 92 | 67 | epa.gov |

| Reactive Black 5 | 25 | 94 | 50 | epa.gov |

Several AOPs can be employed for the degradation of azo dyes. A comparative analysis of these techniques is crucial for selecting the most efficient and cost-effective method.

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals. This process is highly effective for the degradation of a wide range of organic pollutants, including azo dyes. researchgate.net The efficiency is optimal under acidic conditions (typically pH 3-4). The photo-Fenton process enhances the degradation rate by using UV light to photochemically reduce Fe³⁺ back to Fe²⁺, thus regenerating the catalyst and producing additional hydroxyl radicals. Comparative studies on azo dyes like Acid Orange 8 and Acid Red 17 have shown that the decolorization efficiency follows the order: photo-Fenton > photo-Fenton-like > Fenton > Fenton-like. researchgate.net For a 100 ppm solution of the azo dye Levafix Brilliant Red E-6BA, photo-Fenton treatment achieved complete degradation in approximately 10 minutes, whereas the Fenton process in the dark required 160 minutes. aidic.itcetjournal.it

Electrocoagulation (EC): Electrocoagulation is an electrochemical method that utilizes sacrificial anodes, typically made of iron or aluminum, which dissolve to produce metal cations. These cations hydrolyze to form metal hydroxides that act as coagulants, removing pollutants through precipitation and adsorption. mdpi.com This technique has proven effective for the removal of color and COD from dye-containing wastewater. nih.gov For instance, in the treatment of wastewater containing Methyl Orange and Acid Yellow, the use of NaCl as an electrolyte in EC resulted in color removal rates of 90.7% and 95.3%, respectively, within 20 minutes. mdpi.com

The following table provides a comparative overview of different oxidation techniques for the treatment of azo dye wastewater.

| Technique | Mechanism | Optimal pH | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Ozonation | Direct reaction with O₃ and indirect with •OH | Wide range, but •OH pathway favored at high pH | No sludge formation, effective for color removal | High operational cost, potential for bromate (B103136) formation | nih.gov |

| Fenton Process | •OH generation from H₂O₂ and Fe²⁺ | Acidic (around 3) | High efficiency, relatively low cost | Strict pH control needed, iron sludge production | researchgate.nettuiasi.ro |

| Photo-Fenton | UV light enhancement of Fenton process | Acidic (around 3) | Very high degradation rates | Requires UV source, iron sludge production | aidic.it |

| Electrocoagulation | In-situ generation of coagulants | Near neutral | Simple equipment, effective color and COD removal | Sludge production, electrode passivation | mdpi.comnih.gov |

Theoretical and Computational Chemistry

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to predicting the electronic and structural properties of molecules with high accuracy. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy levels within a molecule.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For 1,3-Diamino-4-(p-sulfophenylazo)benzene, DFT calculations can elucidate key molecular properties.

DFT studies on similar azo dye structures often employ functionals like B3LYP to optimize the molecular geometry and calculate electronic properties. acs.org These calculations can determine bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. Furthermore, DFT is used to calculate fundamental quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and the energy required for electronic excitation.

Table 1: Computed Molecular Properties of 1,3-Diamino-4-(p-sulfophenylazo)benzene

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₄O₃S |

| Molecular Weight | 292.32 g/mol |

| Exact Mass | 292.06301143 Da |

| IUPAC Name | 4-[(2,4-diaminophenyl)diazenyl]benzenesulfonic acid |

This table contains data computed by PubChem. nih.gov

Prediction of Spectroscopic Signatures (UV-Vis, IR)

A significant application of quantum mechanical calculations is the prediction of spectroscopic signatures, which can be directly compared with experimental spectra.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. researchgate.netsapub.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) in the ultraviolet-visible (UV-Vis) spectrum. researchgate.netsapub.org For azo dyes like 1,3-Diamino-4-(p-sulfophenylazo)benzene, the color is determined by the absorption of light in the visible region, which corresponds to electronic transitions, often of a π → π* nature, within the conjugated system of the molecule. The accuracy of these predictions is valuable for identifying compounds and understanding their color properties.

Infrared (IR) Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. sapub.orgscielo.org.za By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. sapub.orgscielo.org.za Each calculated vibrational mode can be animated to visualize the specific atomic motions, such as stretching and bending of bonds, allowing for the assignment of experimentally observed IR bands to specific functional groups within the 1,3-Diamino-4-(p-sulfophenylazo)benzene molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and interactions with the environment.

For 1,3-Diamino-4-(p-sulfophenylazo)benzene, MD simulations can be employed to explore its conformational landscape. The molecule possesses several rotatable bonds, and MD simulations can reveal the preferred conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Furthermore, MD simulations are invaluable for studying the effects of solvents on the molecule's structure and properties. By explicitly including solvent molecules (such as water) in the simulation box, it is possible to observe how the solvent interacts with the dye molecule. These simulations can shed light on solvation energies, the structure of the solvation shell, and how the solvent influences the conformational equilibrium and electronic properties of 1,3-Diamino-4-(p-sulfophenylazo)benzene. Such studies are particularly relevant for understanding the behavior of the dye in aqueous solutions. karazin.ua

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For azo dyes, understanding reaction pathways is important for applications such as synthesis and degradation.

The formation of 1,3-Diamino-4-(p-sulfophenylazo)benzene typically involves an azo coupling reaction, where a diazonium ion electrophilically attacks an activated aromatic ring. organic-chemistry.org Computational methods can be used to model the entire reaction pathway, including the structures of reactants, transition states, and products. By calculating the energies at each point along the reaction coordinate, an energy profile can be constructed, revealing the activation energy and the thermodynamics of the reaction.

Similarly, the degradation of azo dyes is an area of significant environmental interest. nih.gov Computational studies can model proposed degradation mechanisms, such as oxidative cleavage of the azo bond. acs.org By comparing the energy barriers of different potential pathways, the most favorable degradation mechanism can be identified. acs.org These insights are crucial for developing effective methods for the remediation of water contaminated with azo dyes.

Structure-Reactivity Relationships from Theoretical Perspectives

Theoretical calculations provide a quantitative basis for understanding structure-reactivity relationships. By analyzing the electronic properties of a molecule, it is possible to predict its reactivity towards different chemical species.

For 1,3-Diamino-4-(p-sulfophenylazo)benzene, DFT-derived descriptors can be used to predict its reactivity. For instance, the distribution of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively. The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Furthermore, reactivity indices such as chemical potential, hardness, and the Fukui function can be calculated from the electronic structure. These indices provide a quantitative measure of the molecule's propensity to donate or accept electrons and can be used to predict the most reactive sites within the molecule. By systematically modifying the structure of the molecule in silico (e.g., by adding or changing substituents) and calculating these reactivity descriptors, it is possible to establish theoretical structure-activity relationships (QSAR). This approach can guide the design of new azo dyes with desired properties.

Advanced Analytical Methodologies

Chromatographic Separation and Quantification

Chromatographic techniques are fundamental for isolating and quantifying 1,3-Diamino-4-(p-sulfophenylazo)benzene from complex matrices. High-Performance Liquid Chromatography (HPLC) is a primary tool, while Gas Chromatography (GC) is employed for analyzing volatile derivatives or breakdown products.

The development of a robust HPLC method is essential for the accurate quantification of sulfonated azo dyes like 1,3-Diamino-4-(p-sulfophenylazo)benzene. A simple, reliable, and sensitive Reversed-Phase HPLC (RP-HPLC) method with UV-visible detection is typically developed and validated according to International Council for Harmonisation (ICH) guidelines. wu.ac.th

Method development involves optimizing several parameters to achieve good resolution and sharp peak shape. researchgate.net Key aspects include the selection of the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For sulfonated aromatic compounds, C8 or C18 columns are commonly used. wu.ac.thwu.ac.th A gradient elution program, where the mobile phase composition is changed over time, is often necessary to separate the main compound from its impurities. researchgate.net

Validation of the analytical method ensures its reliability, accuracy, and precision. wu.ac.th This process includes evaluating specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). researchgate.net Linearity is typically established across a range from the LOQ to about 200% of the specification limit, with a correlation coefficient (R²) of 0.999 or greater demonstrating a strong linear relationship. wu.ac.thwu.ac.th

| Parameter | Typical Condition | Purpose |

| Column | YMC-Triart C8 (250x4.6 mm, 5µm) | Stationary phase for separation based on hydrophobicity. wu.ac.th |

| Mobile Phase | Gradient of an aqueous buffer (e.g., dipotassium (B57713) hydrogen phosphate) and Acetonitrile | Eluent to move the analyte through the column; gradient allows for separation of compounds with different polarities. researchgate.net |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention time. wu.ac.th |

| Injection Volume | 5 µL | The amount of sample introduced into the system. wu.ac.th |

| Column Temperature | 25 °C | Maintained constant to ensure reproducible retention times. wu.ac.th |

| Detector | Photo-Diode Array (PDA) or UV-Vis | Measures the absorbance of the analyte at a specific wavelength (e.g., 265 nm) for quantification. wu.ac.th |

| Run Time | 40 min | Total time for a single analysis. wu.ac.th |

Due to its low volatility, 1,3-Diamino-4-(p-sulfophenylazo)benzene is not suitable for direct analysis by Gas Chromatography (GC). However, GC coupled with mass spectrometry (GC-MS) is an effective technique for identifying its volatile degradation products or derivatives. Pyrolysis-GC/MS can be used to characterize sulfonated azo dyes. researchgate.net During pyrolysis, the compound is heated to a high temperature (e.g., 500°C), causing it to break down into smaller, more volatile fragments that can be separated by GC and identified by MS. researchgate.net Common pyrolysis products for sulfonated aromatic amines include aniline (B41778) and its derivatives. researchgate.net

Alternatively, chemical derivatization can be employed to convert the non-volatile compound into a volatile one suitable for GC analysis. For instance, long-chain N-alkyl-1,3-propanediamines, which share a diamine functional group with the target compound, can be identified by GC-MS after derivatization with trifluoroacetic anhydride. researchgate.net This process makes the amines more volatile and improves their chromatographic behavior. researchgate.net

Coupling chromatographic separation with mass spectrometry provides a powerful tool for both quantification and unequivocal identification of compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing non-volatile and thermally unstable compounds like 1,3-Diamino-4-(p-sulfophenylazo)benzene. LC-MS/MS (tandem mass spectrometry) methods offer high sensitivity and specificity. gassnova.no The compound is first separated by an LC system and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such polar molecules, as it is efficient at generating protonated molecular ions. gassnova.no The mass spectrometer separates ions based on their mass-to-charge ratio, providing molecular weight information and fragmentation patterns that serve as a chemical fingerprint for structural elucidation. kuleuven.be This technique is widely used for the analysis of synthetic dyes in various products. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for identifying volatile degradation products or derivatives, as mentioned previously. After separation on the GC column, the molecules enter the mass spectrometer, where they are typically ionized by electron impact (EI). This high-energy ionization method causes extensive fragmentation. researchgate.net The resulting mass spectrum, with its unique pattern of fragment ions, allows for the identification of the compound's structure by comparing it to spectral libraries. ijprajournal.com GC-MS has been successfully used to identify aromatic amines in various samples following derivatization or extraction. researchgate.netresearchgate.net

Spectrophotometric and Colorimetric Assays

Spectrophotometric and colorimetric methods are widely used for the determination of various analytes due to their simplicity, speed, and cost-effectiveness. The vibrant color of 1,3-Diamino-4-(p-sulfophenylazo)benzene, stemming from its azo chromophore, makes it and similar compounds suitable as reagents in these assays.

Azo dyes are frequently used as chromogenic agents in the determination of specific analytes. Their ability to form colored complexes with metal ions or to participate in color-changing reactions allows for the quantification of these analytes using a spectrophotometer.

For instance, the Griess assay for the detection of nitrite (B80452) involves a diazotization reaction, which is characteristic of azo chemistry. This principle can be adapted for paper-based devices for the colorimetric detection of nitrate (B79036) and nitrite in water samples. mdpi.com While not using 1,3-Diamino-4-(p-sulfophenylazo)benzene directly, the underlying chemistry is analogous. The method relies on the reduction of nitrate to nitrite, which then reacts with a Griess reagent to produce a colored azo compound, with the color intensity being proportional to the nitrite concentration. mdpi.com

Similarly, various azo compounds serve as reagents for the spectrophotometric determination of metal ions. semanticscholar.org The formation of a metal-ligand complex induces a shift in the absorption spectrum, and the absorbance at the new wavelength of maximum absorption (λmax) is measured. The method's sensitivity is indicated by its molar absorptivity. semanticscholar.org

| Analyte | Reagent Type | Principle | Detection Limit (Example) |

| Nitrite (NO₂⁻) | Griess Reagent (Azo chemistry) | Formation of a colored azo dye upon reaction with nitrite. mdpi.com | 0.522 ppm mdpi.com |

| Nitrate (NO₃⁻) | Griess Reagent after reduction | Nitrate is first reduced to nitrite (e.g., using Vanadium(III) chloride), then determined as nitrite. mdpi.com | 3.352 ppm mdpi.com |

| Palladium(II) | Azolidone Reagent | Formation of a colored complex with a specific λmax (e.g., 450 nm). semanticscholar.org | 0.23 µg·mL⁻¹ semanticscholar.org |

| Platinum(IV) | Thiosemicarbazone Reagent | Formation of a 1:2 yellow complex with a specific λmax (e.g., 405 nm). researchgate.net | Molar Absorptivity: 1.755 × 10⁴ L·mol⁻¹·cm⁻¹ researchgate.net |

The functional groups on azo dyes, including the amino and sulfonic acid groups on 1,3-Diamino-4-(p-sulfophenylazo)benzene, can act as ligands, forming stable coordination complexes with various metal ions. This property is exploited for the determination of trace elements. When the dye solution is mixed with a sample containing a specific metal ion, a colored complex is formed. nih.gov

The characteristics of the complex, such as its stoichiometry (metal-to-ligand ratio) and stability constant, are determined using methods like the molar ratio method. The optimal pH for complex formation is a critical parameter that must be established to ensure maximum sensitivity and selectivity. semanticscholar.org Beer's law is then used to relate the absorbance of the complex to the concentration of the metal ion over a specific range. researchgate.net This technique has been successfully applied to determine trace amounts of various metal ions, including germanium(IV), cobalt(II), nickel(II), and copper(II), in different samples using specific azo reagents. researchgate.netasianpubs.org

Electrochemical Sensing Applications

Following an extensive review of scientific literature, no specific research or data could be found regarding the application of 1,3-Diamino-4-(p-sulfophenylazo)benzene in the electrochemical sensing of any analyte, including the specified examples. The subsequent sections are therefore unanswerable based on currently available scientific evidence.

Design of Chemosensors for Specific Ions (e.g., Pd(II))

There is no available research in the public domain that details the design of chemosensors based on 1,3-Diamino-4-(p-sulfophenylazo)benzene for the detection of Palladium(II) ions or any other specific ions.

Performance Metrics of Electrochemical Sensors (e.g., sensitivity, detection limit)

As there are no documented instances of 1,3-Diamino-4-(p-sulfophenylazo)benzene being used as an electrochemical sensor, there are no performance metrics such as sensitivity or detection limits to report.

Environmental Fate and Remediation Technologies

Environmental Presence and Azo Dye Pollutant Context

Azo dyes are the largest group of synthetic colorants used across various industries, including textiles, paper, and leather manufacturing. Their popularity stems from their cost-effectiveness, stability, and the wide range of vibrant colors they can produce. However, the chemical stability that makes them desirable also contributes to their persistence in the environment. A significant portion of these dyes, estimated to be as high as 50% during the dyeing process, does not bind to the target material and is released into industrial wastewater.

The presence of the sulfonic acid group (-SO3H) in sulfonated azo dyes like 1,3-Diamino-4-(p-sulfophenylazo)benzene makes them highly water-soluble. This property facilitates their rapid dispersal into aquatic ecosystems upon discharge. The intense color of these dyes can block sunlight penetration in water bodies, which in turn reduces the photosynthetic activity of aquatic plants and algae, disrupting the entire aquatic food web.

Furthermore, the primary environmental concern with azo dyes is the reductive cleavage of the azo bond (–N=N–). Under anaerobic conditions, which can be found in sediments and some wastewater treatment systems, this bond can be broken down by microbial activity to form aromatic amines. These breakdown products are often colorless but can be more toxic and carcinogenic than the parent dye molecule, posing a significant risk to environmental and human health. Due to these factors, azo dyes are considered significant environmental pollutants, necessitating effective remediation strategies.

Biological Remediation Strategies

Bioremediation has emerged as a cost-effective and environmentally sound alternative to conventional physicochemical methods for treating azo dye-contaminated wastewater. This approach utilizes the metabolic capabilities of microorganisms to decolorize and degrade these complex synthetic compounds.

A wide array of microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to decolorize and degrade azo dyes. Research has shown that both pure microbial cultures and mixed microbial consortia can be effective.

Pure Bacterial Strains: Numerous bacterial species have been identified as potent azo dye degraders. Genera such as Pseudomonas, Bacillus, Klebsiella, Sphingomonas, and Shewanella are frequently cited in the literature for their ability to break down these dyes. For instance, studies have shown that strains of Pseudomonas aeruginosa and Klebsiella pneumoniae can effectively decolorize various sulfonated azo dyes. The mechanism typically involves an initial reductive cleavage of the azo bond under anaerobic or microaerophilic conditions, followed by the aerobic degradation of the resulting aromatic amines. nih.govresearchgate.net

Microbial Consortia: Mixed microbial communities, often isolated from contaminated industrial sites, can exhibit more robust and efficient degradation capabilities than pure strains. A consortium can perform a stepwise degradation, where the metabolic products of one species serve as the substrate for another. This synergistic action allows for the complete mineralization of the dye molecule into simpler, non-toxic compounds like carbon dioxide and water. For example, a consortium of Providencia rettgeri and Pseudomonas sp. has been shown to effectively decolorize structurally different azo dyes.

The table below illustrates the decolorization efficiency of various bacterial strains on different azo dyes, which are structurally related to 1,3-Diamino-4-(p-sulfophenylazo)benzene.

| Bacterial Strain/Consortium | Azo Dye Example | Decolorization Efficiency (%) | Time (hours) |

| Pseudomonas aeruginosa | Methyl Red | 88.37 | Not Specified |

| Klebsiella pneumoniae | Methyl Orange | ~83 | 0.17 (10 mins) |

| Cladosporium sp. | Methyl Red | 78 | Not Specified |

| Pseudomonas aeruginosa | Brown 703 | 71.36 | 72 |

This table presents data from various studies on azo dyes to illustrate the degradation capabilities of different microorganisms. nih.govtheaspd.commdpi.comnih.gov

The efficiency of microbial degradation of azo dyes is significantly influenced by various physicochemical parameters. Optimizing these conditions is crucial for enhancing the performance of bioremediation systems.

pH: The pH of the wastewater affects both the enzymatic activity of the microorganisms and the charge of the dye molecule. Most bacteria and fungi involved in dye degradation exhibit optimal activity in a pH range of 6.0 to 10.0. nih.govjmbfs.org For example, Pseudomonas aeruginosa has shown maximum degradation of the azo dye methyl red at a pH of 9. nih.gov

Temperature: Temperature is another critical factor that influences microbial growth and enzyme kinetics. The optimal temperature for the degradation of reactive azo dyes by most bacteria is typically between 35°C and 45°C. nih.gov Temperatures above or below this range can lead to a decrease in decolorization efficiency due to reduced enzyme activity or cell viability. For instance, Pseudomonas aeruginosa demonstrated peak color removal efficiency for an azo dye at 40°C. nih.gov

Co-substrates: The biodegradation of azo dyes, which are often poor carbon sources for microorganisms, can be significantly enhanced by the addition of a readily metabolizable co-substrate, such as glucose or yeast extract. These carbon and nitrogen sources support microbial growth and provide the necessary reducing equivalents (like NADH and NADPH) required for the enzymatic cleavage of the azo bond. nih.gov

The following table summarizes the optimal conditions for the degradation of various azo dyes by different microorganisms.

| Microorganism | Azo Dye Example | Optimal pH | Optimal Temperature (°C) |

| Pseudomonas aeruginosa | Methyl Red | 9 | 40 |

| Pseudomonas aeruginosa | Brown 703 | Neutral | 38 |

| Cladosporium sp. | Methyl Red | 6.5 | 30 |

| Klebsiella pneumoniae | Methyl Orange | 8.0 | 40 |

This table provides examples of optimized parameters from different bioremediation studies. nih.govtheaspd.commdpi.comnih.gov

The microbial breakdown of azo dyes is facilitated by specific enzymes that catalyze the key steps in the degradation pathway.

Azoreductases: These are the primary enzymes responsible for the initial decolorization step. Azoreductases catalyze the reductive cleavage of the azo bond (–N=N–), which breaks the chromophore and results in the loss of color. mdpi.com This reaction typically occurs under anaerobic or microaerophilic conditions and requires reducing cofactors like NADH or NADPH. nih.govmdpi.com The resulting products are aromatic amines, which are subsequently degraded by other enzymes, usually under aerobic conditions. Azoreductases can be flavin-dependent or flavin-free and are found in a wide range of bacteria. tandfonline.com

Laccases: Laccases are multi-copper oxidases that are primarily found in fungi but also in some bacteria and plants. microbiologyjournal.orgisroset.org Unlike azoreductases, laccases are oxidative enzymes that can degrade azo dyes through a non-specific free-radical mechanism. isroset.orgnih.gov This process can lead to the degradation of the dye without forming potentially toxic aromatic amines. isroset.org Laccases can oxidize a broad range of phenolic and non-phenolic compounds, making them versatile biocatalysts for treating diverse industrial effluents. microbiologyjournal.org The degradation of sulfonated azo dyes by laccases has been extensively studied. microbiologyjournal.orgisroset.org

Physicochemical Treatment Approaches

Alongside biological methods, several physicochemical treatment technologies are employed to remove azo dyes from wastewater. Among the most effective are Advanced Oxidation Processes (AOPs).

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). encyclopedia.pub These radicals are powerful, non-selective oxidizing agents that can attack and degrade a wide variety of recalcitrant organic compounds, including azo dyes. encyclopedia.pub

Common AOPs used for dye wastewater treatment include:

Fenton's Reagent (H₂O₂/Fe²⁺): This process involves the reaction of hydrogen peroxide with ferrous ions to generate hydroxyl radicals. It is effective in decolorizing and degrading azo dyes.

UV/H₂O₂: The photolysis of hydrogen peroxide by ultraviolet (UV) radiation produces hydroxyl radicals, leading to the oxidation of dye molecules.

Ozonation (O₃): Ozone is a strong oxidant that can directly react with dye molecules or decompose to form hydroxyl radicals, especially at high pH.

Heterogeneous Photocatalysis (e.g., UV/TiO₂): In this process, a semiconductor catalyst like titanium dioxide (TiO₂) is irradiated with UV light, generating electron-hole pairs that react with water and oxygen to produce hydroxyl radicals.

AOPs can achieve high degradation and mineralization rates for azo dyes. They are often used as a pre-treatment step to break down complex dye molecules into more biodegradable forms, which can then be further treated by conventional biological processes. This integrated approach can be more efficient and cost-effective for complete wastewater treatment. mdpi.com

Photolytic and Photocatalytic Degradation in Aqueous Systems

The degradation of 1,3-Diamino-4-(p-sulfophenylazo)benzene, also known as Direct Yellow 27, in aqueous environments can be achieved through photolytic and photocatalytic processes. Research has demonstrated that this compound is susceptible to degradation under both UV light and solar irradiation, with the efficiency of the process being significantly enhanced by the use of a photocatalyst.

One study investigated the degradation of Direct Yellow 27 using a nitrogen-doped titanium dioxide (N-doped TiO2) catalyst. kneopen.comneliti.comneliti.com The experiments were conducted using both a 10-watt UV lamp (λ=365 nm) and solar irradiation (28,000 lux). kneopen.com The results indicated that solar irradiation was more effective than UV light for the degradation of this dye. kneopen.com

Under solar irradiation without a catalyst, a degradation of 8.72% was observed over a period of 120 minutes. However, the addition of the N-doped TiO2 catalyst dramatically increased the degradation efficiency. With an optimal catalyst mass of 10 mg, the degradation of Direct Yellow 27 reached 52.86% under solar irradiation within the same timeframe. kneopen.com Another study utilizing a carbon-nitrogen co-doped TiO2 catalyst reported a degradation of 71.52% for Direct Yellow 27 under solar irradiation for 120 minutes.

The degradation process involves the generation of hydroxyl radicals (•OH) when the dye solution is exposed to light, which are powerful oxidizing agents that can break down the complex structure of the azo dye into simpler, less harmful compounds. neliti.com The photocatalyst enhances the generation of these radicals, thereby accelerating the degradation rate. The progress of the degradation is typically monitored by measuring the change in the absorbance of the dye solution using a UV-Vis spectrophotometer. kneopen.com Liquid chromatography analysis has also been used to confirm the degradation of Direct Yellow 27, indicated by a broadening of the chromatographic peak. kneopen.com

While these studies confirm the breakdown of the parent dye molecule, detailed identification of the specific intermediate by-products formed during the photolytic and photocatalytic degradation of 1,3-Diamino-4-(p-sulfophenylazo)benzene is not extensively detailed in the available literature. The general mechanism for azo dye degradation suggests the cleavage of the azo bond (-N=N-), leading to the formation of aromatic amines.

Interactive Data Table: Photocatalytic Degradation of Direct Yellow 27

| Irradiation Source | Catalyst | Catalyst Mass (mg) | Irradiation Time (min) | Degradation Efficiency (%) |

| Solar | None | 0 | 120 | 8.72 |

| Solar | N-doped TiO2 | 10 | 120 | 52.86 |

| Solar | C-N-codoped TiO2 | 10 | 120 | 71.52 |

| UV Light (10W) | N-doped TiO2 | 10 | 120 | 40.77 |

Environmental Monitoring and Analysis of Azo Dyes and Their By-products

Effective environmental monitoring and analysis are crucial for assessing the extent of contamination by azo dyes like 1,3-Diamino-4-(p-sulfophenylazo)benzene and their degradation by-products. Although specific environmental monitoring programs for this particular compound are not widely documented, established analytical methods for sulfonated azo dyes and their metabolites are applicable.

Analysis of the Parent Dye:

For the determination of sulfonated azo dyes in aqueous samples such as river water, capillary zone electrophoresis (CZE) coupled with photodiode-array detection is a viable method. nih.gov This technique separates compounds based on their charge and size, making it suitable for the analysis of water-soluble, ionic dyes. To achieve the necessary sensitivity for environmental samples, a pre-concentration step is often required. Solid-phase extraction (SPE) is a common technique used for this purpose, where a water sample is passed through a cartridge that retains the dye, which is then eluted with a smaller volume of a suitable solvent for analysis. nih.gov High-performance liquid chromatography (HPLC) is another widely used technique for the separation and quantification of azo dyes in various environmental matrices. researchgate.net

Analysis of Degradation By-products:

A primary concern with the environmental fate of azo dyes is the formation of potentially carcinogenic aromatic amines through the reductive cleavage of the azo bond. mdpi.com The standard analytical procedure for these by-products in textiles, which can be adapted for environmental samples, involves several steps:

Reductive Cleavage: The azo dyes are chemically reduced, typically using sodium dithionite, to break the azo bond and form the corresponding aromatic amines. fishersci.comnamthao.com

Extraction: The resulting amines are extracted from the sample matrix using techniques like liquid-liquid extraction or solid-phase extraction. fishersci.comnamthao.com

Analysis: The extracted amines are then separated, identified, and quantified using chromatographic techniques, most commonly gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). acs.org

While these general methodologies are available, the development of specific analytical protocols and monitoring strategies for 1,3-Diamino-4-(p-sulfophenylazo)benzene and its unique degradation products in various environmental compartments would be necessary for a comprehensive environmental risk assessment.

Material Science and Functional Applications

Integration into Polymeric Systems

The diamino functionality of 1,3-Diamino-4-(p-sulfophenylazo)benzene allows it to be chemically incorporated into various polymer backbones or serve as a functional dopant in conducting polymers. This integration can impart photochromic, electrochemical, and other responsive properties to the resulting polymeric materials.

The synthesis of azo-functionalized polymers can be achieved by incorporating chromophores like 1,3-Diamino-4-(p-sulfophenylazo)benzene into a polymer matrix. In the context of conducting polymers such as polypyrrole (PPy), this specific azo dye can be integrated in several ways. One common method is electrochemical polymerization, where pyrrole (B145914) is oxidized at an anode in the presence of the azo dye, which acts as the dopant anion. mq.edu.au The sulfonic acid group on the dye provides the negative charge necessary to balance the positive charge on the PPy backbone, thereby embedding the dye within the polymer film as it forms. mq.edu.au

Another approach involves the chemical modification of the polymer. The amino groups on 1,3-Diamino-4-(p-sulfophenylazo)benzene can be used to form covalent bonds with a pre-synthesized polymer or be used as a comonomer in a polymerization reaction. For instance, it could potentially react with monomers containing aldehyde or carboxylic acid functionalities to form Schiff base or amide linkages, respectively, resulting in a polymer with pendant azo dye units. While specific studies detailing the synthesis of PPy functionalized with 1,3-Diamino-4-(p-sulfophenylazo)benzene are not extensively documented, the principles of incorporating sulfonated azo dyes into conducting polymer matrices are well-established. researchgate.netmdpi.com

Illustrative Synthesis Methods for Azo-Functionalized Polypyrrole

| Synthesis Method | Description | Role of 1,3-Diamino-4-(p-sulfophenylazo)benzene |

|---|---|---|

| Electrochemical Polymerization | Anodic oxidation of pyrrole monomer on an electrode surface. | The sulfonated azo dye acts as a dopant anion, becoming entrapped within the growing polypyrrole film to maintain charge neutrality. |

| Chemical Oxidative Polymerization | Polymerization of pyrrole using a chemical oxidant (e.g., FeCl₃) in a solution. | The azo dye can be added to the reaction mixture to be incorporated as a dopant. |

| Covalent Grafting | Post-polymerization modification where the azo dye is chemically bonded to a pre-formed polymer. | The amino groups on the dye molecule can serve as reactive sites for covalent attachment to a polymer backbone with complementary functional groups. |

The incorporation of 1,3-Diamino-4-(p-sulfophenylazo)benzene into a polymer film, such as polypyrrole, is expected to significantly influence its electrochemical properties. The azo group is electrochemically active and can undergo reversible redox reactions, which would introduce new redox peaks in the cyclic voltammogram of the modified polymer film. researchgate.net The reduction of the azo group typically occurs in two successive one-electron steps, often pH-dependent, to form a hydrazo species. This reversible electrochemical behavior can be harnessed for applications in electrochromic devices, sensors, and charge storage systems.

| Ion Transport | The sulfonate groups can facilitate ion transport within the polymer matrix, affecting the charge-discharge rates. |

Applications in Optoelectronics and Solar Energy Conversion

Azo dyes are known for their strong absorption in the visible region of the electromagnetic spectrum, a property that makes them suitable for applications in optoelectronic devices, including solar energy conversion systems.

Photogalvanic cells are a type of electrochemical cell that converts light energy into electrical energy through photochemical reactions in the electrolyte. In such a cell, a photosensitizer (dye) absorbs light and enters an excited state. This excited molecule then participates in redox reactions with a redox couple in the electrolyte, generating a potential difference between two electrodes.

Dye-sensitized solar cells (DSSCs) are a class of low-cost solar cells that utilize a photosensitizer adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). morressier.com The principle of operation involves the dye absorbing a photon, leading to the injection of an electron from the excited dye into the conduction band of the semiconductor.

Key Parameters for Dyes in Solar Energy Conversion

| Parameter | Relevance for 1,3-Diamino-4-(p-sulfophenylazo)benzene |

|---|---|

| Absorption Spectrum | The azo linkage provides strong absorption in the visible spectrum, which is essential for light harvesting. |

| HOMO/LUMO Energy Levels | The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) must be appropriately aligned with the conduction band of the semiconductor (e.g., TiO₂) and the redox potential of the electrolyte for efficient electron injection and dye regeneration. |

| Anchoring Group | The sulfonic acid group could potentially anchor the dye to the semiconductor surface, enabling electron transfer. |

| Stability | The dye must be photochemically and electrochemically stable under operating conditions to ensure long-term device performance. |

Coordination Chemistry and Metal Complexes for Functional Materials

The 1,3-Diamino-4-(p-sulfophenylazo)benzene molecule possesses multiple potential coordination sites, making it an interesting ligand for the synthesis of metal complexes. The two amino groups and the nitrogen atoms of the azo group can act as Lewis basic sites to coordinate with metal ions. researchgate.net Such azo ligands with O and N donor atoms are known for their excellent chelating abilities with a wide range of metal ions. jchemrev.com

The formation of metal complexes can significantly alter the electronic, optical, and magnetic properties of the ligand. For instance, coordination to a metal center can shift the absorption spectrum of the azo dye, which could be useful for tuning the color of pigments or the light-harvesting properties of materials. wikipedia.org The geometry of the resulting metal complex (e.g., octahedral, square planar) will depend on the metal ion, the stoichiometry of the reaction, and the coordination mode of the ligand. jmchemsci.com

These metal complexes can have applications in various fields, such as catalysis, sensing, and as functional dyes. jchemrev.comnih.gov The specific properties of a metal complex of 1,3-Diamino-4-(p-sulfophenylazo)benzene would be determined by the choice of the metal ion (e.g., Cr³⁺, Co³⁺, Cu²⁺) and the resulting coordination environment.

Synthesis and Characterization of Metal Complexes with Azo Ligands

The synthesis of metal complexes with azo-containing ligands is a significant area of research due to the versatile coordination behavior of the azo group and other donor atoms within the ligand structure. Typically, the synthesis involves the reaction of a metal salt (e.g., chlorides, nitrates, acetates, or sulfates of transition metals) with the azo ligand in a 1:1, 1:2, or other stoichiometric ratio. The reaction is usually carried out in a solvent in which both the metal salt and the ligand are soluble, such as ethanol, methanol, or dimethylformamide (DMF). The reaction mixture is often refluxed to ensure the completion of the reaction. The resulting metal complexes, which are often colored solids, are then isolated by filtration, washed with appropriate solvents to remove any unreacted starting materials, and dried.

The characterization of these newly synthesized complexes is crucial to confirm their formation and elucidate their structures. A variety of analytical and spectroscopic techniques are employed for this purpose:

Elemental Analysis (CHN Analysis): This technique is used to determine the percentage composition of carbon, hydrogen, and nitrogen in the complex, which helps in confirming the proposed stoichiometry.

Molar Conductivity Measurements: These measurements, typically carried out in a solvent like DMF or DMSO, help to determine whether the complexes are electrolytic or non-electrolytic in nature. This provides insights into whether the anions of the metal salt are coordinated to the metal ion or are present as counter-ions.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to identify the coordination sites of the ligand. A shift in the characteristic vibrational frequency of the azo group (-N=N-) in the complex compared to the free ligand indicates its involvement in coordination. Similarly, shifts in the frequencies of other functional groups, such as amino (-NH2) or sulfonate (-SO3H), can also suggest their participation in bonding with the metal ion. The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) or metal-oxygen (M-O) bonds.

Magnetic Susceptibility Measurements: These measurements help in determining the magnetic moment of the complexes, which provides information about the number of unpaired electrons and thus the geometry of the complex (e.g., octahedral, tetrahedral, or square planar).

Spectroscopic and Electrochemical Properties of Metal Complexes

The spectroscopic and electrochemical properties of metal complexes with azo ligands are of great interest as they provide insights into the electronic structure and potential applications of these compounds.

Electronic Spectroscopy (UV-Visible): The electronic spectra of the azo ligands and their metal complexes are recorded in a suitable solvent. The spectra of the ligands typically show absorption bands in the UV and visible regions corresponding to π → π* and n → π* transitions of the aromatic rings and the azo group. Upon complexation, these bands may shift to longer or shorter wavelengths (bathochromic or hypsochromic shift), indicating the coordination of the ligand to the metal ion. New bands may also appear in the visible region due to d-d transitions of the metal ion, which are useful in determining the geometry of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, 1H and 13C NMR spectroscopy can provide valuable structural information. The chemical shifts of the protons and carbons in the ligand are expected to change upon coordination to the metal ion. The disappearance or significant downfield shift of the N-H protons of the amino groups, for instance, would suggest their involvement in coordination.

Electrochemical Properties: Techniques like cyclic voltammetry (CV) are used to study the redox behavior of the metal complexes. CV can provide information about the oxidation and reduction potentials of the metal center and the ligand, the stability of different oxidation states, and the reversibility of the redox processes. These properties are important for potential applications in catalysis, sensing, and electro-optical devices.

While the above provides a general overview of the synthesis, characterization, and properties of metal complexes with azo ligands, it is important to reiterate that specific experimental data and research findings for metal complexes of "1,3-Diamino-4-(p-sulfophenylazo)benzene" are not available in the reviewed literature. Further research is required to explore the coordination chemistry of this specific ligand and to characterize the properties of its potential metal complexes.

Q & A

Q. What synthetic methodologies are recommended for preparing 1,3-Diamino-4-(p-sulfophenylazo)benzene?

The compound is typically synthesized via diazotization-coupling reactions. A common approach involves diazotizing p-aminobenzene sulfonic acid under acidic conditions (e.g., HCl/NaNO₂), followed by coupling with 1,3-diaminobenzene. Post-synthesis purification may include refluxing in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- UV-Vis spectroscopy : To confirm the azo group's π→π* transitions and assess chromogenic properties (e.g., λmax ~450–500 nm) .

- NMR (¹H and ¹³C) : For structural elucidation of aromatic protons and sulfonate groups. Broad singlets in ¹H NMR (δ ~3–7 ppm) indicate NH₂ and azo linkages .

- Mass spectrometry (LC/MS) : To verify molecular weight (e.g., M+H⁺ peaks) and fragmentation patterns .

Q. How is 1,3-Diamino-4-(p-sulfophenylazo)benzene utilized in analytical chemistry?

It serves as a chromogenic reagent for detecting metal ions (e.g., Th⁴⁺, Zr⁴⁺) via spectrophotometry. The method involves adjusting pH to 3.5 to optimize ligand-metal complex formation, followed by absorbance measurement at specific wavelengths .

Advanced Research Questions

Q. How can multivariate calibration address contradictions in spectrophotometric data for this compound?

Discrepancies due to overlapping absorbance bands or interfering ions can be resolved using partial least-squares (PLS) regression . For example, PLS models differentiate Th(IV) and Zr(IV) complexes by analyzing spectral data across multiple wavelengths, improving accuracy in mixed-ion systems .

Q. What electrochemical insights can be gained from cyclic voltammetry (CV) studies?

CV in buffered solutions (e.g., CH₃COOH-CH₃COONa) reveals redox behavior linked to the azo group. Azo-to-hydrazone tautomerism is indicated by irreversible reduction peaks (Epc ~−0.5 V vs. SCE). Chronoamperometry further quantifies electron transfer kinetics (e.g., diffusion coefficients) .

Q. How to design experiments assessing biological activity of derivatives?

- Cell-based assays : Use murine models like LM9 (HGPRT-deficient osteosarcoma cells) to evaluate cytotoxicity. Data analysis requires ANOVA with post hoc tests (e.g., Fisher’s PLSD) and reporting as mean ± SEM .

- Molecular docking : Employ PDB codes (e.g., 3HKC) to model interactions with biological targets, refining synthesis of bioactive derivatives .

Q. What strategies mitigate interference in environmental fluoride detection using this compound?

Optimize pH (~3.5–4.0) to enhance selectivity for fluoride over competing anions (e.g., Cl⁻, SO₄²⁻). Validate with standard addition methods and cross-check via ion chromatography to resolve false positives .

Methodological Notes

- Data validation : Cross-reference NMR/MS results with computational tools (e.g., PubChem data ) to confirm structural assignments.